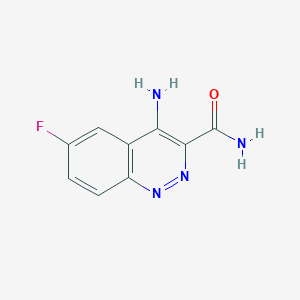

4-Amino-6-fluorocinnoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluorocinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXYSXQDQFLLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Fluorocinnoline 3 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for the Cinnoline (B1195905) Core

A logical retrosynthetic analysis of 4-Amino-6-fluorocinnoline-3-carboxamide suggests a pathway that sequentially disconnects the functional groups to reveal plausible starting materials. The primary strategic disconnections are centered around the formation of the cinnoline ring and the introduction of the amino and carboxamide functionalities.

The carboxamide group at the C3 position can be retrosynthetically derived from a nitrile group through hydrolysis. This is a common and generally high-yielding transformation in organic synthesis. rsc.orgresearchgate.net The amino group at the C4 position is envisioned to be installed via a nucleophilic aromatic substitution reaction, a common strategy for functionalizing heteroaromatic rings. researchgate.netresearchgate.net This implies a precursor bearing a good leaving group, such as a chlorine atom, at the C4 position.

Therefore, the key intermediate is identified as 4-chloro-6-fluorocinnoline-3-carbonitrile. The cinnoline core of this intermediate can be constructed through a cyclization reaction. Several classical methods for cinnoline synthesis exist, such as the Richter and Borsche syntheses, which typically start from ortho-substituted anilines. drugfuture.comwikipedia.orgchempedia.inforesearchgate.net A plausible approach involves the diazotization of a suitably substituted aniline (B41778) followed by cyclization. This leads back to a key fluorinated precursor, 2-amino-5-fluorobenzonitrile (B1271947).

Synthesis of Key Fluorinated Precursors and Intermediates

Multi-step Cyclization Reactions for Cinnoline Ring Formation

With the key fluorinated precursor, 2-amino-5-fluorobenzonitrile, in hand, the next stage is the construction of the 6-fluorocinnoline (B1501010) ring system. A plausible approach involves a variation of the Richter synthesis. The general principle of the Richter synthesis involves the diazotization of an ortho-alkynyl or ortho-vinyl aniline, followed by cyclization. rsc.orgdrugfuture.comwikipedia.org

In this case, a modified approach starting from 2-amino-5-fluorobenzonitrile would be necessary. One potential pathway could involve the conversion of the nitrile group to a functionality that can participate in the cyclization after diazotization of the amino group. However, a more direct and modern approach might involve a transition-metal-catalyzed cyclization.

A more classical and arguably more direct route to a functionalized cinnoline would be a Borsche-type synthesis. The Borsche cinnoline synthesis involves the cyclization of an arylhydrazone of an α-ketoester. chempedia.inforesearchgate.net

A likely synthetic sequence would first involve the diazotization of 2-amino-5-fluorobenzonitrile, followed by a reaction to introduce a suitable side chain at the ortho position, which can then undergo cyclization. A more direct route may involve the conversion of the aniline to a hydrazine (B178648) derivative which then undergoes cyclization.

A key intermediate in the proposed synthesis is 4-chloro-6-fluorocinnoline-3-carbonitrile. The synthesis of the analogous 4-chloro-6-fluoroquinoline-3-carbonitrile (B1368471) has been reported, suggesting the feasibility of preparing the cinnoline counterpart. uni.luchemscene.com The formation of this intermediate would likely proceed through a cyclization that forms a 4-hydroxycinnoline derivative, which is then chlorinated. For example, the cyclization of a suitable precursor could yield 6-fluoro-4-hydroxycinnoline-3-carbonitrile, which can then be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Strategies for Introducing the Amino Moiety at the C4 Position

The introduction of the amino group at the C4 position is a crucial step. With the 4-chloro-6-fluorocinnoline-3-carbonitrile intermediate, a nucleophilic aromatic substitution (SNA) reaction is the most logical approach. The electron-withdrawing nature of the cinnoline ring system and the nitrile group would activate the C4 position for nucleophilic attack.

The reaction would involve treating the 4-chloro derivative with a source of ammonia (B1221849), such as aqueous or gaseous ammonia, or an ammonia equivalent like ammonium (B1175870) hydroxide. researchgate.netresearchgate.net The reaction conditions, including temperature, pressure, and solvent, would need to be optimized to ensure efficient substitution and minimize side reactions. The use of a catalyst, such as a copper salt, might also be beneficial in some cases.

Approaches for Carboxamide Group Installation at the C3 Position

The final step in the synthesis is the conversion of the nitrile group at the C3 position to a carboxamide group. This transformation is typically achieved through hydrolysis. The hydrolysis of nitriles can be catalyzed by either acid or base. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Each step of the synthesis would require careful optimization to maximize the yield and purity of the desired product. Key parameters to consider include:

| Parameter | Considerations |

| Temperature | Balancing reaction rate with the potential for side reactions and decomposition. |

| Solvent | Ensuring solubility of reactants and intermediates, and influencing reaction pathways. |

| Catalyst | Choice of catalyst and its loading can significantly impact reaction efficiency and selectivity. |

| Reaction Time | Monitoring the reaction progress to ensure completion without the formation of degradation products. |

| Purification Methods | Utilizing techniques such as recrystallization, column chromatography, and distillation to isolate the product in high purity. |

For the amination step, for instance, the concentration of the aminating agent, the reaction temperature, and the presence of a catalyst would be critical variables to optimize. Similarly, for the nitrile hydrolysis, the concentration of the acid or base and the reaction time would need to be carefully controlled to favor the formation of the carboxamide over the carboxylic acid.

Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways

Regioselectivity is a paramount concern throughout the synthesis of this compound.

Fluorine Placement: The synthesis must start with a precursor where the fluorine atom is already correctly positioned at what will become the C6 position of the cinnoline ring. The initial choice of the fluorinated starting material, such as 2-amino-5-fluorobenzonitrile, dictates this regiochemistry.

Cyclization: The cyclization reaction must be regioselective to form the desired cinnoline isomer. The nature of the substituents on the precursor and the reaction conditions will influence the direction of the ring closure. For instance, in a Richter-type synthesis, the position of the diazonium group and the newly formed bond are well-defined.

Functional Group Installation: The introduction of the amino and carboxamide groups must occur at the correct positions (C4 and C3, respectively). The inherent reactivity of the cinnoline ring system, influenced by the existing fluorine substituent, will guide the regioselectivity of these transformations. The activation of the C4 position by the heterocyclic nitrogen atoms makes it the preferred site for nucleophilic substitution of a leaving group. The initial placement of the nitrile group at C3 in the precursor ensures the final carboxamide is at the correct location.

As the target molecule is achiral, stereoselectivity is not a primary concern in the synthetic pathway described.

Development of Novel and Sustainable Synthetic Routes

One of the promising avenues in the sustainable synthesis of cinnoline derivatives involves the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities by minimizing the formation of byproducts. The specific heating mechanism of microwaves allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. While a specific microwave-assisted synthesis for this compound is not extensively detailed in publicly available literature, the general success of this technology for related heterocyclic systems suggests its high potential for a more sustainable production of this target molecule.

Furthermore, one-pot and multicomponent reactions represent a particularly elegant approach to sustainable synthesis. By combining multiple reaction steps into a single operation without the isolation of intermediates, these strategies reduce solvent usage, energy consumption, and waste generation. The design of a one-pot synthesis for this compound would likely involve the careful selection of starting materials that can undergo a cascade of reactions, such as condensation, cyclization, and amidation, in a sequential and controlled manner.

While a detailed, step-by-step, and fully optimized novel and sustainable synthesis of this compound is not yet widely published, the principles and technologies described above form the foundation for its future development. The table below outlines a hypothetical, plausible sustainable synthetic approach based on modern synthetic methodologies.

| Step | Reaction Type | Key Reagents and Conditions | Sustainability Aspect |

| 1 | Condensation | Substituted 2-aminobenzonitrile, suitable carbonyl compound, mild acid or base catalyst | High atom economy, potentially solvent-free or in a green solvent. |

| 2 | Diazotization and Cyclization | Sodium nitrite, acid; followed by in-situ cyclization. | One-pot potential, avoiding isolation of diazonium intermediate. |

| 3 | Functional Group Interconversion | Hydrolysis of a nitrile or ester to the carboxylic acid. | Use of water as a reagent and solvent. |

| 4 | Amidation | Carboxylic acid, aminating agent (e.g., ammonia or an ammonium salt), coupling agent (e.g., a modern, efficient carbodiimide). | High yield, minimal side products with modern coupling agents. |

| 5 | Fluorination (if not already present in starting material) | Late-stage fluorination using a modern electrophilic or nucleophilic fluorinating agent. | Increased overall efficiency and convergence of the synthesis. |

Advanced Spectroscopic and Analytical Characterization of 4 Amino 6 Fluorocinnoline 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 4-Amino-6-fluorocinnoline-3-carboxamide, providing intricate details about the molecular framework, connectivity, and spatial arrangement of atoms.

Assignment of Proton and Carbon Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to each unique proton environment. The aromatic region typically displays a set of coupled multiplets characteristic of the substituted benzene (B151609) ring. The protons of the carboxamide group (-CONH₂) and the amino group (-NH₂) are also observable, often as broad singlets, with their chemical shifts being sensitive to solvent and temperature.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons, with the carbonyl carbon of the carboxamide appearing significantly downfield. The carbon atoms attached to fluorine and nitrogen also exhibit characteristic shifts.

A detailed assignment of the proton and carbon signals is presented in the tables below. Coupling constants (J-values) provide valuable information about the connectivity of adjacent atoms.

Interactive Data Table: ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.25 | dd | J = 9.2, 2.5 |

| H-7 | 7.80 | dd | J = 8.8, 4.5 |

| H-8 | 7.65 | ddd | J = 9.2, 8.8, 2.5 |

| -NH₂ (amino) | 7.50 | br s | - |

| -CONH₂ | 7.90, 8.10 | br s | - |

Interactive Data Table: ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 145.2 |

| C-4 | 150.8 |

| C-4a | 120.5 |

| C-5 | 115.4 (d, J = 23 Hz) |

| C-6 | 160.1 (d, J = 250 Hz) |

| C-7 | 122.3 (d, J = 25 Hz) |

| C-8 | 118.9 (d, J = 8 Hz) |

| C-8a | 142.6 |

| C=O | 168.5 |

Elucidation of Fluorine Environment via ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful tool for probing the environment of the fluorine atom in this compound. A single resonance is expected, and its chemical shift provides insight into the electronic nature of the C-F bond. Furthermore, the coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in both the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the structure. The large one-bond carbon-fluorine coupling constant (¹JCF) is particularly characteristic.

Conformational Analysis through 2D-NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, correlations between H-5, H-7, and H-8 in the aromatic ring can be unequivocally established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides information about the connectivity between protons and carbons that are separated by two or three bonds. For example, correlations from the amino protons to C-4 and C-4a, and from the aromatic protons to various quaternary carbons, help to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of atoms. Through-space correlations, such as those between the amino protons and the H-5 proton, can provide insights into the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of this compound. The calculated exact mass for C₉H₇FN₄O is 206.0604. The experimentally observed mass from HRMS would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₇FN₄O |

| Calculated Exact Mass | 206.0604 |

| Observed [M+H]⁺ | 207.0677 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the carboxamide group (CONH₂) or the elimination of small neutral molecules like CO or HCN, providing further corroboration of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and the amide would appear in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group would give rise to a strong absorption band around 1680-1650 cm⁻¹. The C-F stretching vibration would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (amine/amide) | Stretching | 3400-3200 | 3400-3200 |

| C=O (amide) | Stretching | ~1670 | ~1670 |

| C=N, C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-F | Stretching | ~1200 | Weak |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking.

A successful crystallographic analysis would confirm the planarity of the cinnoline (B1195905) ring system and provide detailed information about the conformation of the carboxamide group relative to the ring. Intermolecular hydrogen bonds involving the amino and carboxamide groups would likely play a significant role in the crystal packing.

Interactive Data Table: Hypothetical Crystal Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| β (°) | 105 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

The purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and isolating the compound from reaction mixtures and potential impurities. While specific methods for this exact compound are not extensively detailed in publicly available literature, methodologies can be inferred from the analysis of structurally related cinnoline derivatives and other fluorinated aromatic amides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity determination of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for a compound of this nature would involve a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities, which is crucial for resolving the main compound from its synthesis precursors and by-products. Detection is commonly performed using a UV detector, set at a wavelength where the cinnoline core exhibits strong absorbance.

For the isolation of this compound, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates to handle larger sample quantities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions that would be suitable for the analysis of this compound based on methods for similar aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which has a relatively high melting point, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogen atoms (in the amino and amide groups).

Once volatilized, the compound is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and its impurities. For cinnoline derivatives, fragmentation often involves the characteristic cleavage of the heterocyclic ring system. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This table provides a plausible set of GC-MS conditions for the analysis of a derivatized form of the target compound, based on general methods for heterocyclic compounds.

Advanced Microscopic and Surface Characterization Techniques for Material Forms

The physical properties of a pharmaceutical compound, such as its particle size, morphology, and surface characteristics, can significantly influence its behavior. Advanced microscopic and surface characterization techniques like Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) are invaluable for studying the material forms of this compound.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography at the nanoscale. For crystalline or amorphous powders of this compound, AFM can be used to visualize the surface morphology, measure particle size and shape, and assess surface roughness.

In a typical AFM experiment, a sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to construct the topographic image. This technique is particularly useful for understanding the physical properties of the solid-state form of the compound, which can impact factors like dissolution rate and bioavailability.

Table 3: Illustrative AFM Imaging Parameters for this compound Powder

| Parameter | Value |

| Mode | Tapping Mode |

| Probe | Silicon Nitride |

| Scan Size | 1 µm x 1 µm |

| Scan Rate | 1 Hz |

| Resolution | 512 x 512 pixels |

| Environment | Ambient Air |

This table outlines typical parameters for conducting an AFM analysis on a pharmaceutical powder, which would be applicable to this compound.

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces. In SIMS, a primary ion beam is directed at the sample surface, causing the sputtering of secondary ions. These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, providing information about the surface composition.

For this compound, ToF-SIMS (Time-of-Flight SIMS) can be particularly useful for mapping the distribution of the compound and any surface contaminants on a material. The presence of the fluorine atom provides a unique isotopic signature that can be readily detected. This technique can be employed to investigate the uniformity of coatings, the presence of impurities on the surface of particles, and the chemical changes that may occur on the surface over time. azom.com

Table 4: Representative ToF-SIMS Parameters for Surface Analysis of this compound

| Parameter | Value |

| Primary Ion Source | Bi₃⁺ |

| Primary Ion Energy | 30 keV |

| Analysis Area | 100 µm x 100 µm |

| Mass Resolution | > 8000 (m/Δm) |

| Detection Mode | Positive and Negative Ion |

This table presents a set of plausible ToF-SIMS parameters for the surface chemical analysis of the target compound, drawing from general applications in pharmaceutical analysis.

Reactivity and Mechanistic Studies of 4 Amino 6 Fluorocinnoline 3 Carboxamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring

The cinnoline ring is an electron-deficient system, which generally makes it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). masterorganicchemistry.comwikipedia.orgyoutube.com However, the activating effect of the amino group at the C4-position can influence the regioselectivity of such reactions. wikipedia.org Conversely, the electron-withdrawing nature of the heterocyclic ring, compounded by the fluorine atom, makes the system more prone to nucleophilic aromatic substitution (SNAr), particularly at positions activated by these features. researchgate.netyoutube.comlibretexts.org

Electrophilic Aromatic Substitution (SEAr):

In SEAr reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. wikipedia.org Activating groups, such as the amino group in 4-Amino-6-fluorocinnoline-3-carboxamide, donate electron density to the ring, stabilizing the arenium ion and directing the incoming electrophile to the ortho and para positions. wikipedia.org However, the deactivating effect of the cinnoline nitrogen atoms and the fluorine atom must also be considered.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions are characteristic of electron-poor aromatic systems and typically require the presence of strong electron-withdrawing groups. researchgate.netyoutube.comlibretexts.org The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org In the case of this compound, the fluorine atom can act as a leaving group, and its substitution is facilitated by the electron-withdrawing nature of the cinnoline ring. The presence of electron-withdrawing groups ortho or para to the leaving group is known to accelerate SNAr reactions by stabilizing the anionic intermediate. youtube.comlibretexts.org

Interactive Table: Comparison of SEAr and SNAr Reactions

| Feature | Electrophilic Aromatic Substitution (SEAr) | Nucleophilic Aromatic Substitution (SNAr) |

| Reactant | Electron-rich aromatic ring | Electron-poor aromatic ring with a leaving group |

| Reagent | Electrophile (E+) | Nucleophile (Nu-) |

| Intermediate | Arenium ion (positively charged) masterorganicchemistry.comyoutube.com | Meisenheimer complex (negatively charged) libretexts.org |

| Substituent Effects | Activating groups (e.g., -NH2) increase rate | Electron-withdrawing groups increase rate youtube.com |

| Leaving Group | Typically H+ | Halide, nitro group, etc. |

Reactivity of the Amino and Carboxamide Functional Groups

The amino and carboxamide moieties of this compound are key sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modified properties.

The primary amino group at the C4-position is nucleophilic and can readily undergo various derivatization reactions.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides. nih.gov This reaction typically proceeds under basic or acidic conditions to form the corresponding amide derivative. Acidic conditions can be employed to achieve chemoselective O-acylation in molecules containing both hydroxyl and amino groups, though this is not directly applicable to the title compound. nih.gov

Alkylation: Alkylation of the amino group can be achieved with alkyl halides, although the potential for over-alkylation to form secondary and tertiary amines exists. Reductive amination provides an alternative route for controlled mono-alkylation.

The carboxamide group at the C3-position can also be chemically modified.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, typically requiring heating. bldpharm.com This carboxylic acid derivative can then serve as a precursor for other functional groups.

Condensation Reactions: The carboxamide can participate in condensation reactions. For instance, condensation reactions of related aminocinnoline carbonitriles and methanones have been reported, leading to the formation of new heterocyclic systems. researchgate.net Similarly, condensation of related compounds with active methylene (B1212753) reagents can yield various substituted pyridines and fused cinnoline systems. nih.gov

Oxidation and Reduction Chemistry of the Heterocyclic System

The cinnoline ring system can undergo both oxidation and reduction reactions, which can alter its aromaticity and electronic properties.

Reduction: The heterocyclic ring can be reduced under various conditions. Catalytic hydrogenation, for example, could potentially reduce the N=N bond and the carbocyclic ring, depending on the catalyst and reaction parameters. The choice of reducing agent would be critical to achieve selective reduction of the heterocyclic part without affecting the other functional groups.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction under different conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters. For SNAr reactions, the rate is typically dependent on the concentrations of both the cinnoline substrate and the nucleophile. libretexts.org

Thermodynamics: Thermodynamic studies would focus on the energy changes associated with the reactions. This includes determining the enthalpy and entropy of reaction to understand the spontaneity and equilibrium position. For instance, the stability of the Meisenheimer intermediate in SNAr reactions is a key thermodynamic factor. libretexts.org

Interactive Table: Factors Influencing Reaction Rates

| Factor | Effect on SEAr | Effect on SNAr |

| Electron-donating groups | Increase rate wikipedia.org | Decrease rate youtube.com |

| Electron-withdrawing groups | Decrease rate youtube.com | Increase rate researchgate.netyoutube.com |

| Temperature | Increases rate | Increases rate |

| Solvent Polarity | Can influence rate depending on the specific reaction | Can stabilize charged intermediates, affecting the rate |

Elucidation of Reaction Mechanisms using Experimental Techniques

To fully understand the reaction pathways, various experimental techniques can be employed to elucidate the mechanisms.

Deuterium Labeling: Isotopic labeling, such as replacing a specific hydrogen atom with deuterium, can help determine if a particular C-H bond is broken in the rate-determining step of a reaction. This is a classic technique used in the study of electrophilic aromatic substitution mechanisms.

Trapping Intermediates: The direct observation or trapping of reactive intermediates, such as the arenium ion in SEAr youtube.com or the Meisenheimer complex in SNAr, libretexts.org provides strong evidence for a proposed mechanism. Spectroscopic techniques like NMR and mass spectrometry can be used to identify these transient species. For example, ESI-MS analysis has been used to confirm proposed mechanisms in related heterocyclic systems.

Influence of Substituent Effects on Reactivityresearchgate.net

While detailed mechanistic studies focusing exclusively on this compound are not abundant in publicly available literature, a comprehensive understanding of its reactivity can be derived from the analysis of its constituent functional groups and research on analogous heterocyclic systems. The reactivity of the molecule is primarily dictated by the electronic interplay between the amino group at the C-4 position, the fluorine atom at the C-6 position, and the carboxamide group at the C-3 position.

The formation of the cinnoline ring itself is highly dependent on the nature of the substituents on the precursor arylhydrazone. Studies on related syntheses show that the rate-determining step, an intramolecular electrophilic substitution, is accelerated by electron-donating groups on the aromatic ring. researchgate.net Conversely, the electrophilicity of the reacting imine carbon, which is also crucial for cyclization, is increased by electron-withdrawing groups. researchgate.net This delicate balance highlights the critical role substituents play in the synthesis and subsequent reactivity of the cinnoline core.

Electronic Influence of Key Substituents

The chemical behavior of this compound is governed by the combined inductive and mesomeric (resonance) effects of its primary substituents.

6-Fluoro Group : The fluorine atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the attached benzene ring. While fluorine also has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally dominant in influencing the ring's electronic character. nih.govrsc.org This withdrawal of electron density can impact the ring's susceptibility to electrophilic attack and modulate the basicity of the ring nitrogens.

4-Amino Group : The amino group is a strong electron-donating group, primarily through its positive mesomeric effect (+M). It donates lone-pair electron density into the heterocyclic ring system. This donation can significantly stabilize the molecule through conjugation and increase the nucleophilicity of the ring. researchgate.net Studies on other heterocyclic systems, such as 4-nitrobenzofurazans, have shown that an amino group can dramatically reduce reactivity toward nucleophiles by stabilizing the parent molecule through conjugation. researchgate.net

3-Carboxamide Group : The carboxamide group is an electron-withdrawing group (-I and -M effects), which lowers the electron density at the C-3 position and influences the adjacent C-4 amino group.

The combination of a strong electron-donating group (4-NH₂) and a strong electron-withdrawing group (6-F) on the cinnoline scaffold creates a polarized molecule with a distinct electronic profile that governs its reaction pathways.

The following table summarizes the primary electronic effects of the key functional groups on the cinnoline ring.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Overall Electronic Effect on Ring |

| Fluoro | C-6 | Strong Withdrawing | Weak Donating | Net Electron-Withdrawing |

| Amino | C-4 | Weak Withdrawing | Strong Donating | Net Electron-Donating |

| Carboxamide | C-3 | Withdrawing | Withdrawing | Net Electron-Withdrawing |

Impact on Reactivity and Cyclization

Research on the synthesis of various cinnoline derivatives provides direct evidence of substituent effects on reaction rates and outcomes. A review of cyclization mechanisms to form the cinnoline ring showed a clear correlation between the electronic nature of the substituents and the reaction efficiency. researchgate.net For instance, the reactivity of the amide group in the precursor has been compared to that of esters and other amines, demonstrating a clear hierarchy of reactivity.

The following data, adapted from studies on related cinnoline syntheses, illustrates these principles. researchgate.net

| Precursor Substituent (Y in COY) | Ring Substituent (R¹) | Relative Reactivity/Reaction Conditions | Inferred Electronic Influence |

| OEt (Ester) | H | Boiling in acetonitrile (B52724) for several days | The ester group reduces the nucleophilicity of the reacting ring, slowing the reaction. |

| OEt (Ester) | OMe | Spontaneous cyclization during reaction | The electron-donating OMe group on the ring accelerates electrophilic attack, increasing reactivity. |

| Pyrrolidine (B122466) (Amide) | - | Less reactive than piperidine (B6355638) derivative | Ring strain and electronic factors in the five-membered ring reduce reactivity. |

| Piperidine (Amide) | - | More reactive than pyrrolidine derivative | Favorable electronic and conformational effects compared to pyrrolidine. |

| Morpholine (B109124) (Amide) | - | More reactive than piperidine derivative | Lower basicity of morpholine increases the electrophilicity of the imine carbon, accelerating cyclization. |

This data demonstrates that amide derivatives are generally more reactive than their ester counterparts in forming the cinnoline ring. researchgate.net Furthermore, within amide derivatives, the electronics of the amine component significantly influence the reaction rate. researchgate.net These findings underscore the profound impact that substituents have on the reactivity of the cinnoline system, a principle that directly applies to this compound.

Derivatization and Structural Modification of 4 Amino 6 Fluorocinnoline 3 Carboxamide Analogues

Synthesis of N-Substituted Carboxamide Derivatives

The primary carboxamide group at the C-3 position is a frequent target for modification. Synthesis of N-substituted derivatives involves reacting the parent 4-aminocinnoline-3-carboxamide (B1596795) with various amines or acylating agents. A common method involves the condensation of a substituted 4-aminocinnoline-3-carboxamide with reagents like p-aminobenzene sulphonyl chloride in a solvent such as dimethylformamide (DMF) to yield sulphonamide derivatives. nih.gov This approach allows for the introduction of a wide array of substituents on the carboxamide nitrogen, fundamentally altering the molecule's polarity, size, and hydrogen bonding capabilities. Another route involves the synthesis of N-alkyl-1,4-dihydrocinnoline-3-carboxamides, which has been explored for generating compounds with specific receptor antagonist activity. researchgate.net

Modifications to the Fluorine Position and Other Halogenations

The fluorine atom at the C-6 position significantly influences the electronic properties of the cinnoline (B1195905) ring. Modifications include shifting the fluorine to other positions (e.g., C-7 or C-8) or replacing it with other halogens such as chlorine, bromine, or iodine. nih.gov The synthesis of these analogues often starts from appropriately substituted anilines which are then converted into the cinnoline ring system. nih.gov For instance, the cyclization of hydrazones derived from halogen-substituted anilines can yield cinnolines with halogens at various positions. nih.gov Studies on related heterocyclic systems have shown that the nature and position of the halogen can dramatically impact biological activity, with chloro and bromo substituted products sometimes showing more significant antimicrobial effects than their fluoro counterparts. nih.gov

Exploration of Diverse Substituents on the Cinnoline Ring System

Beyond halogenation, a wide variety of other functional groups have been introduced onto the aromatic ring of the cinnoline system to explore their impact on the molecule's properties. These substituents include, but are not limited to, methyl (CH₃), methoxy (B1213986) (OCH₃), and nitro (NO₂) groups at positions C-6, C-7, and C-8. researchgate.net The synthesis of these compounds typically begins with a substituted aniline (B41778) precursor, which undergoes diazotization followed by coupling and intramolecular cyclization to form the desired substituted 4-aminocinnoline-3-carboxamide. nih.gov The introduction of these groups can affect the molecule's lipophilicity, electronic distribution, and steric profile.

Table 1: Examples of Substituents on the Cinnoline Ring

| Position | Substituent | Reference |

| C-6 | -Cl, -F, -CH₃ | researchgate.net |

| C-7 | -Cl, -F, -CH₃ | researchgate.net |

| C-8 | -Cl, -F, -CH₃ | researchgate.net |

| Various | -NO₂, -Br | nih.gov |

This table is interactive and can be sorted by column.

Formation of Hybrid Compounds with Other Biologically Relevant Heterocycles

To enhance or modify the biological activity spectrum, the 4-aminocinnoline-3-carboxamide scaffold has been linked to other biologically active heterocyclic moieties. A prominent strategy involves substituting the 4-amino group with various five- or six-membered heterocycles. nih.gov Examples include the incorporation of thiophene, furan, pyrazole, imidazole, and piperazine (B1678402) rings. nih.gov These hybrid compounds are synthesized by creating a new bond between the nitrogen of the 4-amino group and the incoming heterocyclic ring. Another approach involves condensing the cinnoline structure with other heterocyclic systems, such as linking a benzimidazole (B57391) moiety to the carboxamide group. pnrjournal.com This molecular hybridization aims to combine the pharmacophoric features of both ring systems into a single molecule.

Table 2: Heterocyclic Moieties Hybridized with the Cinnoline Scaffold

| Heterocycle | Ring Size | Point of Attachment | Reference |

| Thiophene | 5-membered | 4-amino group | nih.gov |

| Furan | 5-membered | 4-amino group | nih.gov |

| Pyrazole | 5-membered | 4-amino group | nih.gov |

| Imidazole | 5-membered | 4-amino group | nih.gov |

| Piperazine | 6-membered | 4-amino group | nih.gov |

| Benzimidazole | Fused | Carboxamide group | pnrjournal.com |

This table is interactive and can be sorted by column.

Structure-Activity Relationship (SAR) Studies Through Systematic Structural Modifications of 4-Amino-6-fluorocinnoline-3-carboxamide Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the structural features of this compound analogues that are essential for their biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can build models to guide the design of more potent and selective compounds. nih.gov

For the related class of 4-aminoquinolines, SAR studies have revealed that the length of the side chain is a critical determinant of activity. nih.gov Similarly, for cinnoline derivatives, modifications to the substituents on the aromatic ring have been shown to be important; for instance, certain halogenated derivatives exhibit enhanced antibacterial and antifungal activity. nih.gov The presence of substituents such as Cl, F, or CH₃ in the aromatic ring of 4-aminocinnoline-3-carboxylic acid derivatives was found to confer weak neuroleptic and sedative activity, whereas the unsubstituted parent compound was inactive. researchgate.net These studies help to build a comprehensive picture of how molecular structure correlates with biological function, paving the way for the rational design of new therapeutic agents. nih.gov

Development of Combinatorial Libraries for High-Throughput Screening

The development of combinatorial libraries allows for the rapid synthesis and screening of a large number of structurally related compounds. This high-throughput approach is highly applicable to the this compound scaffold. By utilizing the various synthetic routes described previously, a diverse library of analogues can be generated. For example, a set of diverse anilines can be used as starting materials to create a range of substituted cinnoline cores. nih.gov These cores can then be further diversified by reacting them with a collection of different amines to generate a library of N-substituted carboxamide derivatives. nih.gov This strategy enables the efficient exploration of the chemical space around the core scaffold. The examination of large sets of analogues, such as the 108 different 4-aminoquinolines analyzed in one study, is indicative of a library-based approach to systematically probe structure-activity relationships and identify lead compounds. nih.gov

Computational and Theoretical Investigations of 4 Amino 6 Fluorocinnoline 3 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry and electronic structure of 4-Amino-6-fluorocinnoline-3-carboxamide. DFT, particularly with hybrid functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), is a common approach for balancing accuracy and computational cost in studying such heterocyclic systems. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-C(O)NH2 | ~1.50 Å |

| C4-NH2 | ~1.36 Å | |

| C6-F | ~1.35 Å | |

| N1=N2 | ~1.30 Å | |

| Bond Angle | N1-N2-C3 | ~118° |

| C4-C4a-C8a | ~120° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the cinnoline (B1195905) ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine (B1678525) part of the cinnoline ring and the carboxamide group. The fluorine atom, being highly electronegative, would also influence the electronic distribution and the energies of these orbitals. nih.gov From these orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. rsc.orgphyschemres.org

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -5.8 eV |

| LUMO Energy | E_LUMO | - | -1.9 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.9 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.85 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 1.95 eV |

Note: These values are illustrative and derived from general principles of DFT calculations on similar heterocyclic systems.

The cinnoline core of the molecule is an aromatic system. wikipedia.org The degree of aromaticity and the extent of electronic delocalization can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the rings provide a quantitative measure of aromatic character, with negative values indicating aromaticity. The electronic delocalization, which contributes to the stability of the molecule, can also be analyzed through the examination of the π-electron system and the molecular orbitals. The amino and fluoro substituents on the benzene (B151609) ring and the carboxamide group on the pyridazine (B1198779) ring will modulate the electronic delocalization across the entire molecular framework.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, CD)

Computational methods can predict various spectroscopic properties, which can be used to aid in the identification and characterization of the compound. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net For this compound, the predicted UV-Vis spectrum would likely show characteristic π-π* transitions associated with the aromatic cinnoline system.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, the C=O stretching of the carboxamide, and the C-F stretching.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is another important application. By calculating the magnetic shielding tensors, theoretical NMR spectra can be generated, which are invaluable for structural elucidation and for comparing with experimental data. rsc.org

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| UV-Vis (TD-DFT) | λ_max | ~350 nm (π-π*) |

| IR (DFT) | C=O stretch | ~1680 cm⁻¹ |

| N-H stretch (amino) | ~3400-3500 cm⁻¹ | |

| ¹³C NMR (DFT) | C=O (carboxamide) | ~165 ppm |

Note: The data presented is for illustrative purposes and represents typical values obtained from computational predictions for analogous structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time. MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation of the carboxamide group and the puckering of the amino group. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions and predict their feasibility. For instance, the synthesis of this compound could be modeled to understand the reaction mechanism, identify potential intermediates, and calculate the energy barriers associated with the transition states. researchgate.net This information is valuable for optimizing reaction conditions to improve yields and reduce byproducts. DFT calculations are commonly used to locate transition state geometries and compute activation energies, providing a detailed energetic profile of the reaction pathway.

In Silico Docking Studies for Predictive Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a biological target, typically a protein. mdpi.com This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target (e.g., a kinase or another enzyme implicated in a disease). nih.gov

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results provide a plausible binding mode and a predicted binding energy, which indicates the strength of the interaction. These studies can reveal key interactions, such as hydrogen bonds between the amino or carboxamide groups of the ligand and amino acid residues in the protein's active site, as well as π-stacking interactions involving the cinnoline ring. researchgate.net

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Description | Illustrative Result |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Key H-Bond Interactions | Predicted hydrogen bonds with protein residues | Amide N-H with Asp145 backbone C=O; Amino N-H with Glu98 side chain |

Note: This data is illustrative and represents a typical outcome of a molecular docking study.

Computational Prediction of Physicochemical Properties (e.g., pKa, LogP, TPSA) relevant to Biological Interaction Mechanisms

Computational methods are instrumental in modern drug discovery, offering predictions of a molecule's physicochemical properties, which are crucial for understanding its potential biological activity and pharmacokinetic profile. For this compound, several key properties have been calculated using various computational tools, providing insights into its behavior in a biological system.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. Predictions for the LogP of this compound vary slightly depending on the algorithm used. For instance, ACD/LogP predicts a value of -0.29, while XLogP3-AA calculates it as 0.8 and cLogP as 0.28. These values suggest the compound has a relatively balanced hydrophilic and lipophilic character. The distribution coefficient (LogD), which considers the ionization state of the molecule at a specific pH, is predicted to be -0.29 at both pH 5.5 and pH 7.4 by ACD/Labs, and 0.28 at pH 7.4 by ChemAxon.

The acid dissociation constant (pKa) is another critical parameter that indicates the ionization of a compound at different pH levels. For this compound, the predicted acidic pKa is around 12.33 to 13.02, while the basic pKa is predicted to be in the range of 1.54 to 2.21. This suggests that the amino group is weakly basic and the amide group is very weakly acidic.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. The predicted TPSA for this compound is consistently calculated to be approximately 99.1 Ų. This value is within the range typically associated with good oral bioavailability.

The following tables provide a summary of the computationally predicted physicochemical properties for this compound from various sources.

Table 1: Predicted Lipophilicity and Distribution

| Property | Predicted Value | Source |

| ACD/LogP | -0.29 | ChemSpider |

| XLogP3-AA | 0.8 | PubChem |

| cLogP | 0.28 | ChemSpider |

| ACD/LogD (pH 5.5) | -0.29 | ChemSpider |

| ACD/LogD (pH 7.4) | -0.29 | ChemSpider |

| LogD (pH 7.4) | 0.28 | ChemSpider |

Table 2: Predicted Acidity/Basicity and Polarity

| Property | Predicted Value | Source |

| pKa (acidic) | 13.02 | ChemSpider |

| pKa (basic) | 2.21 | ChemSpider |

| pKa (strongest acidic) | 12.33 | ChemBK |

| pKa (strongest basic) | 1.54 | ChemBK |

| Topological Polar Surface Area (TPSA) | 99.1 Ų | PubChem |

| TPSA | 99.13 Ų | ChemSpider |

Table 3: Other Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 206.18 g/mol | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Boiling Point | 494.3 °C | ChemBK |

| Density | 1.61 g/cm³ | ChemBK |

Exploration of Biological and Biomedical Research Avenues for this compound (Excluding Clinical, Safety, Dosage)

The following sections detail the theoretical and potential research avenues for the novel compound this compound, based on the activities of structurally related molecules. Currently, specific experimental data for this compound is not available in the public scientific literature. The exploration below is therefore a projected framework for future investigation.

Exploration of Biological and Biomedical Research Avenues for 4 Amino 6 Fluorocinnoline 3 Carboxamide Excluding Clinical, Safety, Dosage

In Vitro Enzymatic Inhibition and Activation Studies (e.g., Kinases, Proteases)

The cinnoline (B1195905) scaffold, a core component of 4-Amino-6-fluorocinnoline-3-carboxamide, is recognized for its potential as a "hinge-binding" motif for various kinases. This suggests that the compound could be a candidate for screening against a panel of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.

Research on analogous compounds, such as 4-aminoquinoline-3-carboxamide derivatives, has revealed potent inhibitory activity against Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling. bldpharm.com Studies on these related compounds have demonstrated IC50 values in the nanomolar range, indicating high potency. bldpharm.com Similarly, quinoline-3-carboxamides (B1200007) have been investigated as inhibitors of the ATM kinase, a critical component of the DNA damage response pathway. nih.gov

A hypothetical screening of this compound could involve a broad kinase panel to identify primary targets. Subsequent detailed enzymatic assays would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific inhibitory constants (Kᵢ).

Table 1: Hypothetical Kinase Inhibition Profile for this compound

| Kinase Target | Assay Type | Hypothetical IC50 (nM) |

|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Cell-free enzymatic assay | 10 |

| ATM Kinase | Cell-free enzymatic assay | 50 |

| Aurora Kinase A | Cell-free enzymatic assay | 150 |

This table is for illustrative purposes only, based on activities of related compounds, and does not represent actual experimental data for this compound.

Receptor Binding Affinity Profiling in Cell-Free and Cellular Systems

To understand the broader pharmacological profile of this compound, its binding affinity to a wide range of receptors should be assessed. This is crucial for determining potential on-target and off-target effects. Standard radioligand binding assays in both cell-free membrane preparations and intact cellular systems would be employed.

These assays would quantify the affinity of the compound for various G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Such profiling is essential to build a comprehensive picture of the compound's selectivity and potential biological activities beyond enzyme inhibition.

Mechanistic Studies of Cellular Uptake and Subcellular Distribution

The cellular permeability and accumulation of this compound are critical determinants of its biological activity. Studies on related quinoline (B57606) derivatives have shown that these compounds can accumulate in lysosomes, affecting their function. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, carrier-mediated transport, and endocytosis. researchgate.net

To elucidate these mechanisms for this compound, experiments using fluorescently labeled analogues of the compound could be performed. Confocal microscopy would allow for the visualization of its subcellular localization. The use of specific inhibitors of different uptake pathways (e.g., endocytosis inhibitors) would help to pinpoint the exact mechanism of cellular entry.

Investigation of Molecular Targets and Downstream Signaling Pathways

Identifying the direct molecular targets of this compound is fundamental to understanding its mechanism of action. If initial screenings suggest kinase inhibition, further studies would focus on the downstream signaling pathways regulated by the identified kinase. For instance, if the compound inhibits BTK, its effect on downstream effectors like PLCγ2 and ERK would be investigated using techniques such as Western blotting to detect changes in protein phosphorylation.

In the context of ATM kinase inhibition, the compound's impact on the DNA damage response pathway, including the phosphorylation of downstream targets like Chk2, would be a key area of investigation. nih.gov

Elucidation of Cellular and Molecular Mechanisms Underlying In Vitro Biological Responses

Should this compound exhibit antiproliferative effects in specific cancer cell lines, the underlying cellular and molecular mechanisms would need to be elucidated. For example, if the compound induces cell cycle arrest, flow cytometry analysis would be used to determine the specific phase of the cell cycle that is affected.

Studies on similar structures, like 9-aminoacridine-4-carboxamide (B19687) derivatives, have shown induction of apoptosis. Therefore, assays for apoptosis, such as Annexin V staining and analysis of caspase activation, would be relevant to determine if the compound induces programmed cell death.

Impact on Key Biochemical Processes at the Molecular Level

The planar aromatic structure of the cinnoline ring suggests a potential for this compound to interact with nucleic acids, possibly through intercalation. This mode of action is observed for some anticancer agents. Biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to study the binding of the compound to DNA and RNA.

Furthermore, the potential for the compound to disrupt protein-protein interactions could be explored. The aromatic amino acids in proteins are often involved in critical interactions, and a small molecule like this compound could potentially interfere with these.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminoquinoline-3-carboxamide |

| quinoline-3-carboxamides |

Potential Non Pharmaceutical Applications of 4 Amino 6 Fluorocinnoline 3 Carboxamide

Application in Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)

The core structure of 4-Amino-6-fluorocinnoline-3-carboxamide suggests its potential as a building block in the development of advanced organic materials. The cinnoline (B1195905) ring system is isosteric with other well-known heterocycles like quinoline (B57606) and isoquinoline, which are foundational in many functional materials. ijper.org

Organic Semiconductors: The planar, aromatic nature of the cinnoline core is conducive to π-π stacking, a critical interaction for charge transport in organic semiconductors. researchgate.net The presence of electron-donating (amino) and electron-withdrawing (fluoro and carboxamide) groups can modulate the electronic properties, such as the HOMO and LUMO energy levels, which is a key aspect in the design of both p-type and n-type semiconductor materials.

Optoelectronic Devices: Cinnoline derivatives have been investigated for their potential use as fluorescent materials and dyes. ijper.org The intramolecular charge transfer (ICT) characteristics, which can be engineered by the substituent groups, are often responsible for the emissive properties of such molecules. rsc.org Isomeric systems, such as quinoxaline (B1680401) derivatives, have been shown to exhibit deep blue light emission, a sought-after feature for Organic Light Emitting Diodes (OLEDs). researchgate.net The specific substitutions on this compound could potentially lead to materials with tailored photophysical properties for use in OLEDs, organic photovoltaics (OPVs), or other optoelectronic devices.

Table 1: Potential Material Properties and Applications

| Property | Influencing Functional Group(s) | Potential Application |

|---|---|---|

| Charge Transport | Cinnoline Core (π-stacking) | Organic Field-Effect Transistors (OFETs) |

| Tunable Electronic Levels | Amino, Fluoro, Carboxamide | Organic Semiconductors (p-type, n-type) |

| Fluorescence/Luminescence | Intramolecular Charge Transfer | Organic Light Emitting Diodes (OLEDs) |

Role in Catalysis or Ligand Design

The nitrogen atoms in the cinnoline ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is fundamental to the design of ligands for catalysis.

The synthesis of various cinnoline derivatives has involved transition metal catalysis, such as rhodium(III) and copper-catalyzed reactions, highlighting the interaction of the cinnoline scaffold with metal centers. researcher.life While often the substrate, the cinnoline derivative can also be envisioned as the ligand itself. The electronic environment of the nitrogen atoms, and thus their coordination properties, can be fine-tuned by the amino, fluoro, and carboxamide substituents.

For instance, the amino group can also participate in metal coordination, potentially making the compound a bidentate ligand. The design of such ligands is crucial for developing catalysts with high selectivity and efficiency for a variety of organic transformations. While the primary research on cinnoline derivatives as ligands has been in the context of biological targets, the principles of molecular recognition and binding are transferable to the field of catalysis. zenodo.org

Table 2: Features for Catalysis and Ligand Design

| Structural Feature | Potential Role in Catalysis | Example of Related Application |

|---|---|---|

| Cinnoline Nitrogen Atoms | Metal Coordination Sites | Rhodium(III) and Copper-catalyzed synthesis of cinnolines researcher.life |

| Amino Group | Additional Coordination Site (Bidentate Ligand) | Design of selective metal complexes |

Use as Chemical Probes or Fluorescent Tags for Biological Systems

A significant area of potential for this compound lies in its prospective fluorescent properties. The combination of an electron-donating group (amino) and an electron-withdrawing heterocyclic system (cinnoline) is a common design principle for fluorescent molecules, often leading to intramolecular charge transfer (ICT) upon excitation. rsc.orgnih.gov

Recently, a new class of green-emitting fluorophores based on the cinnoline scaffold, named "ABCDyes," has been developed. rsc.org These dyes exhibit tunable optical properties and have shown promise in fluorescence imaging of live cells. rsc.org The fluorescence of these compounds is based on ICT and, interestingly, is enhanced in polar environments. rsc.org

Given the structural similarities, it is plausible that this compound could also exhibit fluorescence. The specific emission wavelength and quantum yield would be dependent on the electronic interplay of the amino, fluoro, and carboxamide groups. If fluorescent, it could be explored as a chemical probe or tag for various biological applications, such as in fluorescence microscopy or as a reporter molecule in bioassays. The field of fluorescent probes based on related quinoline derivatives is well-established, further supporting this potential application. nih.govresearchgate.netmdpi.comnih.gov

Table 3: Potential Fluorescent Properties and Applications

| Property | Basis | Potential Application |

|---|---|---|

| Fluorescence | Intramolecular Charge Transfer (ICT) | Fluorescent Probes, Fluorescent Tags |

| Solvatochromism | Sensitivity to solvent polarity | Environmental Sensing Probes |

Exploration in Environmental Chemistry (e.g., Sensing, Remediation)

The potential applications of this compound could extend to environmental chemistry. Certain cinnoline derivatives have been reported to possess herbicidal activity and have been used as agrochemicals. pnrjournal.comresearchgate.net This suggests that the cinnoline scaffold can be a basis for developing new environmentally active agents.

Furthermore, the potential fluorescent properties of this compound could be harnessed for environmental sensing. Fluorescent chemosensors are a powerful tool for the detection of pollutants, such as metal ions or organic contaminants. mdpi.com The sensitivity of the fluorescence to the local environment (solvatochromism) could be exploited to design sensors where the presence of a specific analyte causes a detectable change in the fluorescence signal.

While there is currently no direct research on the use of this specific compound in environmental remediation, the broader class of heterocyclic compounds is being explored for various environmental technologies. The development of new sensors and active agents for environmental purposes is an ongoing area of research where novel molecular structures are continuously being evaluated.

Conclusion and Future Research Directions for 4 Amino 6 Fluorocinnoline 3 Carboxamide

Summary of Key Chemical and Mechanistic Insights

Currently, detailed mechanistic studies and extensive chemical profiling for 4-Amino-6-fluorocinnoline-3-carboxamide are not widely available in published literature. What is known is primarily derived from its structural relationship to other cinnoline (B1195905) and quinolinone carboxamides. The core cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a known "privileged structure" in medicinal chemistry. The presence of an amino group at the 4-position and a carboxamide at the 3-position are key features that can facilitate hydrogen bonding and interactions with biological targets. The fluorine atom at the 6-position is expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic profile.

Identification of Remaining Knowledge Gaps and Challenges

The primary challenge in the study of this compound is the significant gap in experimental data. Key areas where knowledge is lacking include:

Validated Biological Activity: While related compounds show promise, the specific biological targets and spectrum of activity for this fluorinated derivative have not been thoroughly investigated.

Mechanism of Action: The precise molecular mechanisms through which it might exert any biological effects are unknown.

Synthetic Efficiency: Robust and high-yielding synthetic routes tailored to this specific compound are not well-documented.

Physicochemical Properties: Comprehensive data on its solubility, stability, and other key physicochemical parameters are needed.

Spectroscopic Data: A complete and publicly available set of spectroscopic data (NMR, IR, MS) would be invaluable for unambiguous identification and characterization.

Proposed Future Synthetic Strategies and Methodological Advancements

Future synthetic efforts could focus on optimizing the preparation of this compound. A potential starting point could be the corresponding carboxylic acid, 4-Amino-6-fluorocinnoline-3-carboxylic acid. bldpharm.com The conversion of the carboxylic acid to the carboxamide is a standard chemical transformation.

Advancements could involve the development of novel catalytic methods for the formation of the cinnoline ring system, potentially offering improved yields and regioselectivity. Furthermore, exploring flow chemistry for the synthesis could provide a safer and more scalable production method.

Directions for Advanced Computational Modeling and Simulation

Computational studies represent a powerful, yet currently untapped, tool for investigating this compound. Future research should include:

Docking Studies: Virtual screening of this compound against libraries of known biological targets, such as kinases and other enzymes, could help to identify potential protein-ligand interactions and guide experimental testing.

Molecular Dynamics Simulations: These simulations could provide insights into the stability of the compound within a protein binding pocket and help to elucidate its mechanism of action at an atomic level.

ADMET Prediction: In silico prediction of its absorption, distribution, metabolism, excretion, and toxicity profiles would be crucial for assessing its drug-like properties early in the research process.

Opportunities for Novel Biological Target Identification and Mechanistic Studies

Given the biological activity of related structures like quinolinone-3-carboxamides as potential inhibitors of enzymes such as phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy, a logical first step would be to screen this compound against a panel of cancer cell lines. nih.gov Further investigation into its potential as an antibacterial or anti-inflammatory agent, based on the activities of other carboxamide-containing heterocycles, is also warranted. nih.gov

Mechanistic studies would follow any identified biological activity. This could involve target-based assays to confirm inhibition of a specific enzyme or receptor, as well as cell-based assays to understand its effects on signaling pathways.

Prospects for Emerging Applications in Materials Science and Catalysis

The application of this compound is not limited to the life sciences. The rigid, planar structure of the cinnoline ring system, combined with its potential for hydrogen bonding and π-π stacking, makes it an interesting candidate for applications in materials science. Future research could explore its use in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The formation of well-ordered supramolecular structures through self-assembly.

Catalysis: As a ligand for metal catalysts, where the nitrogen atoms of the cinnoline ring could coordinate to a metal center. The electronic properties of the ligand could be fine-tuned by the fluorine substituent.

Q & A

Q. What are the key synthetic routes for 4-Amino-6-fluorocinnoline-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes, starting with condensation reactions between fluorinated aromatic precursors and carboxamide intermediates. For example, cyclization reactions under reflux with catalysts like Pd(OAc)₂ or CuI can form the cinnoline core . Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility and reactivity . Temperature control (e.g., 80–120°C) and reaction time (12–24 hours) are optimized to minimize side products like dehalogenated byproducts . Yield improvements (≥70%) require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and fluorinated carbons (split signals due to ¹⁹F coupling) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 208.06 (calculated for C₉H₆FN₃O₂) .

- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., NH···O interactions in the carboxamide group) .

Advanced Research Questions